1-(3-Formylphenyl)piperazine
Description
Strategic Positioning of 1-(3-Formylphenyl)piperazine as a Synthetic Intermediate
This compound, with the chemical formula C11H14N2O, is a bifunctional organic compound. uni.lu Its strategic value in organic synthesis stems from the orthogonal reactivity of its two key functional groups: the formyl (aldehyde) group on the phenyl ring and the secondary amine within the piperazine (B1678402) moiety. The aldehyde group is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. smolecule.com
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, provides another site for synthetic elaboration. wikipedia.org The secondary amine is nucleophilic and can readily undergo reactions like N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents. wikipedia.org This dual reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact for subsequent transformations, a crucial aspect of efficient and controlled synthesis.
Overview of Multifunctional Building Blocks in Complex Molecule Synthesis
The efficient construction of complex molecules is a central goal of modern organic synthesis. boronmolecular.com Multifunctional building blocks are small, structurally defined molecules that possess multiple reactive sites or functional groups. boronmolecular.comresearchgate.net These building blocks are instrumental in streamlining synthetic routes by reducing the number of steps required to assemble a target molecule. illinois.edu By incorporating several key structural features into a single starting material, chemists can rapidly generate molecular diversity and access a wide range of complex architectures. boronmolecular.comnih.gov
The use of such building blocks is a cornerstone of several modern synthetic strategies, including diversity-oriented synthesis and fragment-based drug discovery. nih.govrsc.org These approaches rely on the ability to systematically and efficiently combine a variety of building blocks to create large libraries of compounds for biological screening. nih.gov The careful selection and design of multifunctional building blocks are therefore critical for the successful exploration of chemical space and the discovery of new bioactive molecules. nih.gov
Historical Context of Piperazine and Formylphenyl Moieties in Chemical Scaffolds
Both the piperazine and formylphenyl moieties have a rich history in the development of chemical scaffolds with significant biological and material applications.
The piperazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. sigmaaldrich.com Its origins in pharmacology date back to its use as an anthelmintic agent in the 1950s. researchgate.net Since then, the piperazine core has been incorporated into a vast number of drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netontosight.ai The popularity of the piperazine ring is attributed to its favorable physicochemical properties, such as its ability to improve the aqueous solubility and pharmacokinetic profile of a drug molecule. tandfonline.com
The formylphenyl group, essentially a benzaldehyde (B42025) derivative, has been a fundamental building block since the early days of synthetic organic chemistry. The aldehyde functionality is a key reactive group that has been utilized in countless named reactions to construct more complex carbon skeletons. Historically, substituted benzaldehydes have been crucial intermediates in the synthesis of dyes, fragrances, and pharmaceuticals. For instance, the Vilsmeier-Haack reaction provides a classic method for the formylation of aromatic rings, a key step in preparing various formylphenyl derivatives. researchgate.net
Contemporary Significance in Modular Synthesis and Chemical Space Exploration
In the current landscape of chemical research, this compound and similar multifunctional building blocks are of paramount importance for modular synthesis and the exploration of new areas of chemical space.
Modular synthesis is an approach that involves the assembly of complex molecules from pre-synthesized, interchangeable modules or building blocks. illinois.edu The distinct reactive sites on this compound make it an ideal candidate for this strategy. For example, the piperazine nitrogen can be coupled with one set of building blocks, while the formyl group can be reacted with another set, allowing for the rapid generation of a library of diverse compounds with a common core structure. This approach is highly efficient and allows for the systematic variation of different parts of a molecule to optimize its properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8-9,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLIVHYKFDFVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584670 | |
| Record name | 3-(Piperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-56-3 | |
| Record name | 3-(1-Piperazinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Formylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 3 Formylphenyl Piperazine
Strategic Retrosynthetic Analysis and Precursor Selection
Retrosynthetic analysis is a technique for designing organic syntheses by working backward from the target molecule to identify simple, commercially available starting materials. airitilibrary.comias.ac.in For 1-(3-Formylphenyl)piperazine, this process reveals two primary disconnection points, leading to distinct synthetic strategies. The first involves disconnecting the carbon-nitrogen (C-N) bond between the phenyl ring and the piperazine (B1678402) moiety. The second approach involves disconnecting the carbon-carbon (C-C) bond of the formyl group, implying a late-stage formylation of a phenylpiperazine precursor.
One established method for constructing N-arylpiperazines involves building the piperazine ring onto a pre-existing aniline (B41778) derivative. nih.gov This can be accomplished by reacting an appropriately substituted aniline with a reagent that provides the remaining four carbons and one nitrogen of the piperazine ring, such as bis(2-chloroethyl)amine. nih.gov
Table 1: Aniline-Based Piperazine Ring Formation
| Starting Material | Reagent | Key Transformation | Potential Challenges |
|---|---|---|---|
| 3-Aminobenzaldehyde | Bis(2-chloroethyl)amine | N-Arylation followed by intramolecular cyclization | Reactivity of the formyl group under reaction conditions |
An alternative retrosynthetic strategy involves creating the phenylpiperazine core first and then introducing the formyl group onto the aromatic ring in a subsequent step. The key precursor for this route is 1-phenylpiperazine (B188723). The formylation of 1-phenylpiperazine can be achieved using various established organic reactions.
Classic formylation methods applicable to this synthesis include:
The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.
The Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in the presence of an acid, usually on highly activated aromatic substrates like phenols.
Gattermann-Koch and Gattermann Reactions: These reactions introduce a formyl group using carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide (Gattermann) with a Lewis acid catalyst.
The choice of method depends on the reactivity of the 1-phenylpiperazine ring and the desired regioselectivity. The piperazine group is an activating, ortho-, para-director, which means that formylation would likely occur at the para-position and to a lesser extent, the ortho-position. Achieving selective formylation at the meta-position is challenging and generally not feasible with these electrophilic aromatic substitution methods, making this a less direct route to the desired 3-formyl isomer.
Direct Synthetic Routes and Optimization of Reaction Conditions
Direct synthetic routes focus on coupling a pre-functionalized benzene (B151609) ring with piperazine. These methods are often more convergent and efficient for producing the target molecule with the desired substitution pattern.
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. atlanchimpharma.comwiley.com This palladium-catalyzed cross-coupling reaction is a highly effective method for synthesizing N-arylpiperazines. organic-chemistry.org The synthesis of this compound via this route involves the reaction of a 3-halobenzaldehyde (typically 3-bromobenzaldehyde (B42254) or 3-chlorobenzaldehyde) with piperazine.
To prevent the common side reaction of N,N'-diarylation, where both nitrogen atoms of piperazine react, a monosubstituted piperazine is often used. A common strategy is to use N-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. chemicalbook.com The coupling reaction yields tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate, which is then deprotected under acidic conditions to give the final product. sigmaaldrich.com
Optimization of this reaction involves screening various palladium sources, phosphine (B1218219) ligands, bases, and solvents to maximize the yield and minimize reaction times.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Bromobenzaldehyde | N-Boc-piperazine | Pd₂(dba)₃ / X-Phos | NaOtBu | Toluene | 100 | High |
| 3-Chlorobenzaldehyde | Piperazine | Pd(OAc)₂ / BINAP | KOtBu | Dioxane | 90-110 | Good to High chemicalbook.com |
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming aryl-amine bonds. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism and requires the aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to a good leaving group (e.g., F, Cl). masterorganicchemistry.com
In the case of synthesizing this compound from a 3-halobenzaldehyde, the formyl group is an electron-withdrawing group, but it is located meta to the halogen leaving group. This meta-positioning does not allow for resonance stabilization of the negatively charged intermediate (the Meisenheimer complex), which is crucial for facilitating the SNAr reaction. chemistrysteps.com Consequently, SNAr is generally not an efficient pathway for this particular substitution pattern under standard conditions. While the reaction can be forced under harsh conditions such as high temperatures and pressures, yields are often low, and palladium-catalyzed methods are typically preferred. atlanchimpharma.com
A final strategy involves synthesizing a phenylpiperazine precursor with a different substituent at the 3-position, which can then be chemically transformed into the required formyl group.
Oxidation of a Benzylic Alcohol: This approach starts with the synthesis of (3-(piperazin-1-yl)phenyl)methanol. This precursor can be prepared, for example, by the Buchwald-Hartwig amination of 3-bromobenzyl alcohol with N-Boc-piperazine, followed by deprotection. The resulting benzylic alcohol can then be selectively oxidized to the aldehyde, this compound. A wide variety of oxidizing agents can be used for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation. gordon.edu Catalytic methods using transition metals with oxidants like molecular oxygen or hydrogen peroxide offer greener alternatives. rsc.orgnih.gov Care must be taken to avoid over-oxidation to the carboxylic acid.
Oxidation of a Methyl Group: The precursor for this route is 1-(3-methylphenyl)piperazine. The direct, selective oxidation of a benzylic methyl group to an aldehyde is a challenging transformation that often requires specific reagents to prevent over-oxidation to the corresponding benzoic acid.
Table 3: Precursor Oxidation Strategies
| Precursor | Transformation | Typical Reagents/Conditions | Key Considerations |
|---|---|---|---|
| (3-(Piperazin-1-yl)phenyl)methanol | Oxidation of primary alcohol | MnO₂, PCC, Swern Oxidation, Dess-Martin Periodinane | Potential for over-oxidation to carboxylic acid; piperazine N may require protection. |
Convergent and Divergent Synthetic Approaches to this compound
The construction of this compound can be approached from two distinct strategic standpoints: convergent and divergent synthesis.
A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a common convergent strategy is the coupling of a pre-functionalized phenyl ring with the piperazine moiety. A prominent example of this is the palladium-catalyzed Buchwald-Hartwig amination, where 3-bromobenzaldehyde is coupled with piperazine. wikipedia.orglibretexts.orgnih.gov This approach allows for the rapid assembly of the target molecule from readily available starting materials. Another convergent route involves the reductive amination of 3-formylbenzaldehyde with a large excess of piperazine. nih.govnih.gov
Divergent synthesis , on the other hand, begins with a common core structure that is subsequently modified to create a library of related compounds. In the context of this compound, a divergent approach might start with a functionalized piperazine derivative, which is then subjected to various reactions to introduce the 3-formylphenyl group or modify it. While less common for the direct synthesis of this specific molecule, this strategy is valuable in medicinal chemistry for generating analogues for structure-activity relationship studies. nih.govresearchgate.net
| Synthetic Strategy | Description | Key Reactions | Starting Materials Example |
| Convergent | Two or more fragments are synthesized independently and then joined. | Buchwald-Hartwig amination, Reductive amination | 3-bromobenzaldehyde and piperazine |
| Divergent | A core molecule is progressively modified to create diverse analogues. | N-alkylation, Acylation, etc. on a piperazine core | Functionalized piperazine and a 3-formylphenyl precursor |
Catalytic Transformations in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, with both homogeneous and heterogeneous systems being employed.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for the synthesis of arylpiperazines. The Buchwald-Hartwig amination is a prime example, utilizing soluble palladium complexes with phosphine ligands to catalyze the C-N bond formation between an aryl halide (e.g., 3-bromobenzaldehyde) and piperazine. wikipedia.orglibretexts.org These reactions are known for their high efficiency and broad functional group tolerance. acsgcipr.orgyoutube.com Various palladium precursors and ligands have been developed to optimize the reaction conditions and expand the substrate scope. youtube.com
| Catalyst System | Reactants | Key Features |
| Pd(OAc)₂ / Phosphine Ligand | 3-halobenzaldehyde, Piperazine | High yields, mild reaction conditions, broad functional group tolerance. |
| [Pd₂(dba)₃] / Buchwald Ligand | 3-halobenzaldehyde, Piperazine | High catalytic activity, suitable for challenging substrates. |
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. For the synthesis of piperazine derivatives, metal ions supported on polymeric resins have been shown to be effective. nih.gov For instance, Cu(II) and Ce(III) ions supported on weakly acidic macroporous polyacrylate resins can catalyze the reaction of piperazine with electrophiles. nih.gov The development of robust and recyclable heterogeneous catalysts for the direct arylation of piperazine with 3-halobenzaldehyde is an active area of research aimed at greener production methods. researchgate.net The use of supported metal catalysts simplifies product purification and reduces metal contamination in the final product. nih.gov
| Catalyst Type | Description | Advantages |
| Polymer-supported metal ions (e.g., Cu(II), Ce(III)) | Metal ions immobilized on a solid polymer support. | Easy separation, reusability, reduced metal leaching. nih.gov |
| Silica-supported catalysts | Catalytic species anchored to a silica (B1680970) surface. | High surface area, thermal stability. researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For this compound, this includes the use of safer solvents, minimizing waste, and developing energy-efficient processes.
Performing reactions without a solvent or in the presence of a minimal amount of a recyclable solvent is a key principle of green chemistry. Solvent-free approaches to the synthesis of piperazine derivatives have been reported, often utilizing neat reactants or solid-state reactions. researchgate.net For the synthesis of this compound, a potential solvent-free approach could involve the neat reaction of 3-halobenzaldehyde with an excess of piperazine, where piperazine itself can act as both reactant and solvent. nih.gov This approach, particularly when combined with microwave irradiation, can lead to significantly reduced reaction times and waste generation.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of water-mediated synthetic methods for piperazine derivatives is a significant step towards more sustainable chemical manufacturing. researchgate.netmdpi.com While challenging due to the often-low solubility of organic reactants in water, the use of phase-transfer catalysts or surfactants can facilitate these reactions. Research into water-soluble catalysts and reaction conditions that allow for the synthesis of this compound in aqueous media is an ongoing endeavor in the field of green chemistry.
Photocatalytic and Electrocatalytic Methods
The synthesis of this compound, a key intermediate in various chemical syntheses, can be approached through modern synthetic methodologies that offer milder and more efficient alternatives to traditional cross-coupling reactions. Among these, photocatalytic and electrocatalytic methods have emerged as powerful tools for the construction of carbon-nitrogen (C-N) bonds, a critical step in the formation of N-arylpiperazines. These techniques utilize light energy or electricity, respectively, to drive chemical transformations, often under ambient temperature and pressure, thereby reducing the energy consumption and environmental impact associated with conventional heating.
While specific literature detailing the photocatalytic or electrocatalytic synthesis of this compound is not extensively available, the principles and applications of these methods in the formation of analogous N-arylpiperazine structures are well-documented. These methodologies provide a strong foundation for their potential application in the synthesis of the target compound.
Photocatalytic C-N Cross-Coupling
Visible-light photoredox catalysis has become a prominent strategy for the formation of C-N bonds. virginia.eduresearchgate.net This method typically involves a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to activate substrates for cross-coupling reactions. acs.org For the synthesis of N-arylpiperazines, this often involves the coupling of an aryl halide with piperazine.
A general mechanism for the photocatalytic N-arylation of amines involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then either oxidize the amine or reduce the aryl halide to generate a radical intermediate. In a dual catalytic system, a nickel catalyst is often employed in conjunction with a photocatalyst. rsc.orgprinceton.edu The photocatalyst can facilitate the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species, which can then undergo oxidative addition with the aryl halide. Subsequent coordination of the amine and reductive elimination yields the desired N-aryl product and regenerates the nickel catalyst. princeton.edu
Several studies have demonstrated the utility of this approach for the synthesis of a variety of diarylamines and N-aryl heterocycles. For instance, the use of inexpensive and commercially available thioxanthen-9-one (B50317) as a photocatalyst has been shown to significantly accelerate the nickel-catalyzed amination of aryl halides with anilines at room temperature. rsc.org While a direct application to this compound is not reported, the reaction conditions are generally mild and tolerant of various functional groups, suggesting potential applicability.
A summary of representative photocatalytic C-N coupling conditions for the synthesis of N-aryl amines is presented in the table below.
Table 1: Examples of Photocatalytic C-N Cross-Coupling Reactions for N-Aryl Amine Synthesis
| Aryl Halide | Amine | Photocatalyst | Nickel Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Aniline | Thioxanthen-9-one | NiCl2·6H2O | K3PO4 | Dioxane | 93 |
| 4-Chloroanisole | Aniline | Thioxanthen-9-one | NiCl2·6H2O | K3PO4 | Dioxane | 85 |
| 1-Bromonaphthalene | 4-Methylaniline | Thioxanthen-9-one | NiCl2·6H2O | K3PO4 | Dioxane | 91 |
Data is illustrative of general photocatalytic C-N coupling and not specific to the synthesis of this compound.
Electrocatalytic C-N Cross-Coupling
Electrosynthesis offers an alternative sustainable approach to C-N bond formation, utilizing electricity as a "traceless" reagent to drive the reaction. researchgate.net This method can avoid the use of stoichiometric chemical oxidants or reductants, generating less waste. Electrochemical methods for C-N bond formation have been developed for the synthesis of various nitrogen-containing compounds, including N-heterocycles. virginia.eduresearchgate.net
In the context of N-arylpiperazine synthesis, an electrochemical approach could involve the reduction of an aryl halide at the cathode to generate an aryl radical or an aryl anion, which then reacts with piperazine. Alternatively, the amine can be oxidized at the anode to form a nucleophilic radical that couples with the aryl partner.
Recent advancements have demonstrated the potential of electrocatalysis in C-N bond formation. For example, an "anion pool" electrochemical method has been developed for the synthesis of N-substituted heterocycles without the need for a transition metal catalyst or a base. virginia.edu Furthermore, the electrification of metal-ligand cooperative catalysts has been shown to be effective for imine formation from alcohol precursors, showcasing the potential of molecular electrocatalysis in C-N bond formation. rsc.org
The table below summarizes representative conditions for electrochemical C-N bond formation, highlighting the versatility of this approach.
Table 2: Examples of Electrocatalytic C-N Bond Forming Reactions
| Substrate 1 | Substrate 2 | Electrode Material | Electrolyte | Solvent | Product Type |
|---|---|---|---|---|---|
| Aryl Halide | Amine | Nickel | Tetraalkylammonium salt | Acetonitrile (B52724) | N-Aryl Amine |
| Benzyl (B1604629) Alcohol | Aniline | Carbon | Lithium Perchlorate | Acetonitrile | N-Benzylidene-aniline |
| Indole | Alkyl Halide | Platinum | Tetraethylammonium tosylate | DMF | N-Alkyl Indole |
Data is illustrative of general electrocatalytic C-N coupling and not specific to the synthesis of this compound.
While direct examples for the synthesis of this compound using these advanced methods are yet to be reported, the successful application of photocatalysis and electrocatalysis in the formation of a wide range of C-N bonds suggests that these sustainable technologies hold significant promise for the future synthesis of this and other valuable N-arylpiperazine derivatives.
Advanced Derivatization Strategies of 1 3 Formylphenyl Piperazine
Functionalization at the Formyl Moiety
The aldehyde group in 1-(3-Formylphenyl)piperazine is the primary site for chemical modification. Its electrophilic carbon atom readily participates in reactions with various nucleophiles, while the entire group can undergo oxidation or reduction. This reactivity allows for the synthesis of a broad spectrum of derivatives with tailored properties.
Reductive Amination Reactions for Nitrogen-Containing Derivatives
Reductive amination is a powerful method for forming carbon-nitrogen bonds. This reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine. This process is a cornerstone in the synthesis of complex piperazine-based compounds. nih.gov
A common approach involves the use of a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the aldehyde. nih.gov For instance, the reaction of this compound with a primary amine in the presence of NaBH(OAc)₃ would yield a secondary amine derivative. This strategy has been successfully employed in the synthesis of various piperazine-based compounds, including those with elongated scaffolds. nih.gov The reaction conditions are typically mild, often carried out in solvents like dichloroethane or acetonitrile (B52724) at room temperature. nih.govreddit.com
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| This compound | Primary Amine | Sodium Triacetoxyborohydride | N-Substituted 1-(3-((piperazin-1-yl)methyl)phenyl)amine |
| This compound | Secondary Amine | Sodium Cyanoborohydride | N,N-Disubstituted 1-(3-((piperazin-1-yl)methyl)phenyl)amine |
Olefin Metathesis and Related Carbon-Carbon Bond Formations (e.g., Wittig, Horner-Wadsworth-Emmons)
Carbon-carbon bond formation is a fundamental process in organic synthesis, and several classic reactions can be applied to the formyl group of this compound to generate alkene derivatives.
The Wittig reaction provides a reliable method for converting aldehydes into alkenes. libretexts.orglumenlearning.com This reaction utilizes a phosphonium (B103445) ylide, typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide; stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgresearchgate.net The stereoselectivity can be influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.org
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene bonds. nih.govnih.gov While not a direct reaction with the aldehyde itself, derivatives of this compound containing terminal alkenes can undergo ring-closing metathesis (RCM) or cross-metathesis (CM) to form cyclic structures or new acyclic alkenes, respectively. sigmaaldrich.comresearchgate.net Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for these transformations due to their tolerance of various functional groups. harvard.edu
| Reaction | Reagent | Product | Key Features |
| Wittig Reaction | Phosphonium Ylide | Alkene | Forms C=C bond; stereoselectivity depends on ylide stability. libretexts.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Typically forms (E)-alkenes; water-soluble byproduct. wikipedia.orgresearchgate.net |
| Olefin Metathesis | Ruthenium Catalyst | Cyclic or New Alkene | Requires an existing alkene moiety in the substrate. nih.govsigmaaldrich.com |
Nucleophilic Additions to the Aldehyde (e.g., Grignard, Organolithium, Cyanohydrin Formation)
The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon workup. wikipedia.orglibretexts.orgmasterorganicchemistry.com These reactions are fundamental for constructing more complex carbon skeletons. The choice between Grignard and organolithium reagents can sometimes influence the stereoselectivity of the addition, particularly with sterically hindered substrates. wikipedia.org
Cyanohydrin formation involves the addition of a cyanide ion (typically from a source like HCN or TMSCN) to the aldehyde carbonyl. This reaction produces a cyanohydrin, which is a versatile intermediate that can be further transformed into α-hydroxy acids, α-hydroxy aldehydes, or β-amino alcohols.
Oxidation and Reduction of the Aldehyde Group to Carboxylic Acids, Esters, and Alcohols
The oxidation state of the formyl group can be readily altered to provide access to carboxylic acids, esters, and alcohols.
Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting 3-(piperazin-1-yl)benzoic acid is a valuable synthetic intermediate.
Reduction of the aldehyde to a primary alcohol, (3-(piperazin-1-yl)phenyl)methanol, is typically accomplished with hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling.
The carboxylic acid derivative can be further converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt.
Formation of Imine, Oxime, Hydrazone, and Enamine Derivatives
The reaction of the aldehyde with primary amines and related nitrogen nucleophiles provides a straightforward route to a variety of C=N bonded derivatives.
Imines , also known as Schiff bases, are formed by the condensation of the aldehyde with a primary amine. masterorganicchemistry.comresearchgate.net This reaction is typically reversible and is often driven to completion by the removal of water. operachem.com
Oximes are formed from the reaction of the aldehyde with hydroxylamine. wikipedia.orgijprajournal.com Oximes are crystalline solids and can be useful for the characterization and purification of aldehydes. arpgweb.com They can exist as E/Z stereoisomers. wikipedia.org
Hydrazones are the product of the reaction between the aldehyde and a hydrazine (B178648) derivative. organic-chemistry.org This reaction is analogous to imine and oxime formation.
Enamines are typically formed from the reaction of an aldehyde or ketone with a secondary amine. The initial iminium ion intermediate is deprotonated at the α-carbon to yield the enamine.
| Derivative | Reactant | Key Features |
| Imine (Schiff Base) | Primary Amine | Forms a C=N bond; reversible reaction. masterorganicchemistry.comresearchgate.net |
| Oxime | Hydroxylamine | Often crystalline; can exist as stereoisomers. wikipedia.orgarpgweb.com |
| Hydrazone | Hydrazine | Analogous to imine and oxime formation. organic-chemistry.org |
| Enamine | Secondary Amine | Involves deprotonation of an iminium ion intermediate. |
Knoevenagel and Aldol (B89426) Condensation Reactions
Knoevenagel condensation is the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst, often a weak amine like piperidine. wikipedia.orgrsc.org This reaction leads to the formation of a new carbon-carbon double bond. wikipedia.org The Doebner modification of this reaction uses pyridine (B92270) as the solvent and a carboxylic acid as one of the activating groups, which often leads to subsequent decarboxylation. wikipedia.org
Aldol condensation involves the reaction of an enolate ion with an aldehyde. While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed aldol reaction with another aldehyde or ketone that can be enolized. This reaction results in the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.
Modifications at the Piperazine (B1678402) Ring Nitrogen(s)
The secondary amine of the piperazine ring in this compound is a prime site for functionalization. Its nucleophilicity allows for a variety of transformations, enabling the introduction of diverse substituents that can modulate the molecule's physicochemical and biological properties.
Direct N-alkylation and N-arylation are fundamental strategies for elaborating the piperazine core. N-alkylation is commonly achieved by reacting the secondary amine with an alkyl halide in the presence of a non-nucleophilic base. This reaction introduces alkyl chains, which can be further functionalized. For instance, benzylation can be performed using various substituted benzyl (B1604629) halides. nih.gov
N-arylation introduces aromatic systems onto the piperazine nitrogen, often to engage in specific receptor interactions or to tune electronic properties. While classical methods exist, modern palladium-catalyzed reactions are more common for this transformation (see Section 3.2.4).
| Reaction | Reagent | Base | Solvent | Conditions | Product | Ref |
| N-Benzylation | 4-Chlorobenzyl chloride | K₂CO₃ | DMF | Room Temp, 3 hr | 1-(4-Chlorobenzyl)-4-(3-formylphenyl)piperazine | nih.gov |
| N-Alkylation | 2,2,2-Trifluoroethyl iodide | Stoichiometric | - | - | 1-(3-Formylphenyl)-4-(2,2,2-trifluoroethyl)piperazine | nih.gov |
N-acylation and N-sulfonylation introduce electron-withdrawing groups that can significantly alter the basicity of the piperazine nitrogen and provide hydrogen bond acceptors. N-acylation is readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) to neutralize the generated acid. Mono-acylation of piperazine can be achieved with high selectivity. lookchem.comresearchgate.net
Sulfonylation, the reaction with a sulfonyl chloride, yields stable sulfonamides. A representative reaction involves treating the piperazine with trifluoromethanesulfonic anhydride (B1165640) in the presence of triethylamine at low temperatures to yield the corresponding trifluoromethylsulfonamide derivative. nih.gov
| Reaction | Reagent | Base | Solvent | Conditions | Product | Ref |
| N-Sulfonylation | Trifluoromethanesulfonic anhydride | Triethylamine | Dichloromethane | 0 °C, 0.5 hr | 1-(3-Formylphenyl)-4-(trifluoromethylsulfonyl)piperazine | nih.gov |
| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane | Room Temp | N-Acyl-1-(3-formylphenyl)piperazine | lookchem.com |
The synthesis of ureas from the piperazine nitrogen introduces a key structural motif found in many biologically active molecules. A common method involves the reaction of the piperazine with an isocyanate, which directly affords the corresponding N-substituted urea. nih.govnih.gov Alternatively, a two-step procedure can be employed where the piperazine is first reacted with a chloroformate, such as phenyl chloroformate, to generate a carbamate (B1207046) intermediate. Subsequent reaction of this carbamate with a primary or secondary amine yields the unsymmetrical urea. google.com While the formation of cyclic amides is possible, it typically requires reaction with a bifunctional reagent and is a less common derivatization for this specific scaffold.
| Reaction | Reagents | Base / Conditions | Solvent | Product | Ref |
| Urea Formation (via Isocyanate) | R-N=C=O | Room Temp | Dichloromethane | 1-(3-Formylphenyl)-4-(aminocarbonyl)piperazine derivative | nih.gov |
| Urea Formation (via Carbamate) | 1. Phenyl chloroformate, Et₃N 2. R¹R²NH | Room Temp | 1. THF 2. DMSO | 1-(3-Formylphenyl)-4-(aminocarbonyl)piperazine derivative | google.com |
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wiley.comresearchgate.net This methodology is highly effective for the N-arylation of this compound with a wide range of aryl and heteroaryl halides or triflates. The reaction typically employs a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand (often a bulky, electron-rich biarylphosphine), and a base (e.g., NaOt-Bu or Cs₂CO₃). The choice of ligand is critical for achieving high yields and accommodating sterically hindered or electronically challenging coupling partners. nih.govnih.gov This strategy allows for the synthesis of a vast library of derivatives with diverse aromatic substituents.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Ref |
| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Pd Source (e.g., Pd₂(dba)₃) + Phosphine Ligand | NaOt-Bu | Toluene or Dioxane | 80-110 °C | 1-Aryl-4-(3-formylphenyl)piperazine | wiley.comresearchgate.net |
Substitutions on the Phenyl Ring
Direct functionalization of the phenyl ring offers another avenue for structural diversification, allowing for the introduction of substituents that can influence the molecule's conformation and electronic properties.
Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position, creating a nucleophilic aryl-lithium species that can be trapped by various electrophiles. organic-chemistry.orgbaranlab.org
In this compound, applying DoM presents a challenge due to the electrophilic nature of the formyl group, which readily reacts with organolithium bases. Therefore, a protection strategy is essential. The formyl group can be protected as an acetal (B89532) (e.g., a diethyl acetal) prior to metalation.
Alternatively, a transient directing group strategy can be employed. The aldehyde can be reacted in situ with a lithium amide (e.g., lithium N-isopropylcyclohexylamide) to form an α-amino alkoxide intermediate. This newly formed group is a powerful DMG that directs lithiation to the C-2 position. harvard.edu The N-aryl piperazine moiety itself can also function as a moderate DMG. Both the transient α-amino alkoxide at C-3 and the piperazine at C-1 would direct metalation to the C-2 position, strongly favoring functionalization at this site. After lithiation, the intermediate can be quenched with an electrophile (E+), and subsequent workup regenerates the formyl group.
| Step | Reagents | Solvent | Conditions | Intermediate/Product | Ref |
| 1. Protection/DG Formation | Lithium N-isopropylcyclohexylamide | THF | -20 °C | In situ α-amino alkoxide | harvard.edu |
| 2. Lithiation | n-BuLi or s-BuLi | THF | -78 °C | 2-Lithio-1-(3-(formyl-derived)phenyl)piperazine | organic-chemistry.orgbaranlab.org |
| 3. Electrophilic Quench | Electrophile (e.g., MeI, TMSCl, I₂) | THF | -78 °C to Room Temp | 2-Substituted-1-(3-formylphenyl)piperazine | wikipedia.orgharvard.edu |
Electrophilic Aromatic Substitution Reactions (Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the phenyl ring is substituted with both an activating piperazine group and a deactivating formyl group. The piperazine ring, being an electron-donating group, generally directs incoming electrophiles to the ortho and para positions. Conversely, the formyl group is an electron-withdrawing group and directs electrophiles to the meta position. The interplay of these two substituents governs the regioselectivity of EAS reactions. scielo.org.mx
Halogenation:
The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for bromination and chlorination, respectively. researchgate.net The reaction conditions, including the choice of solvent and catalyst, can influence the regiochemical outcome.
| Halogenating Agent | Position of Substitution | Reference |
| N-Bromosuccinimide (NBS) | Ortho to piperazine | N/A |
| N-Chlorosuccinimide (NCS) | Ortho to piperazine | N/A |
Nitration:
Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as amines. The directing effects of the piperazine and formyl groups will determine the position of nitration.
| Nitrating Agent | Position of Substitution | Reference |
| HNO3/H2SO4 | Ortho to piperazine | N/A |
Sulfonation:
Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring, usually with fuming sulfuric acid. This functional group can increase the water solubility of the molecule and can also be converted into other derivatives like sulfonamides.
| Sulfonating Agent | Position of Substitution | Reference |
| Fuming H2SO4 | Ortho to piperazine | N/A |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. acs.org For this compound, these reactions would typically be performed on a halogenated derivative of the molecule.
Suzuki Coupling:
The Suzuki reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents.
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction would allow for the introduction of alkyne moieties onto the this compound scaffold.
Heck Coupling:
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a valuable method for the formation of carbon-carbon bonds and can be used to introduce alkenyl groups onto the aromatic ring of a halogenated this compound. nih.govlibretexts.org
Stille Coupling:
The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgsynarchive.com It is known for its tolerance of a wide variety of functional groups. thermofisher.com However, the toxicity of organotin reagents is a significant drawback. wikipedia.org
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This reaction is notable for its high reactivity and the ability to form carbon-carbon bonds between various types of carbon atoms. wikipedia.orgorganic-chemistry.org
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki | Aryl/vinyl boronic acid + Halogenated this compound | Pd catalyst (e.g., Pd(PPh3)4) + Base | Aryl/vinyl substituted derivative |
| Sonogashira | Terminal alkyne + Halogenated this compound | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl substituted derivative |
| Heck | Alkene + Halogenated this compound | Pd catalyst + Base | Alkenyl substituted derivative |
| Stille | Organostannane + Halogenated this compound | Pd catalyst | Aryl/vinyl/alkyl substituted derivative |
| Negishi | Organozinc reagent + Halogenated this compound | Pd or Ni catalyst | Aryl/vinyl/alkyl substituted derivative |
C-H Activation Methodologies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. nsf.govsemanticscholar.org In the context of this compound, C-H activation can be directed towards either the aromatic C-H bonds of the phenyl ring or the aliphatic C-H bonds of the piperazine ring. nih.gov
Recent advancements have demonstrated the feasibility of C-H functionalization of the piperazine ring itself, a historically challenging transformation. nih.gov These methods often employ transition metal catalysts, such as palladium or ruthenium, to selectively activate and functionalize specific C-H bonds. semanticscholar.orgrsc.org This approach allows for the introduction of various substituents directly onto the piperazine core, significantly expanding the accessible chemical diversity. nsf.gov
| C-H Activation Approach | Catalyst | Functional Group Introduced | Reference |
| Aromatic C-H Arylation | Palladium | Aryl groups | rsc.org |
| Aliphatic C-H Functionalization | Ruthenium | Various functional groups | semanticscholar.org |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular complexity. nih.gov
The formyl group of this compound makes it an ideal candidate for participation in various MCRs. For instance, it can act as the aldehyde component in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions. These reactions allow for the one-pot synthesis of complex, highly functionalized molecules incorporating the this compound scaffold. rsc.org
| MCR Name | Other Reactants | Resulting Scaffold |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |
| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone |
Computational and Theoretical Investigations of 1 3 Formylphenyl Piperazine and Its Derivatives
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 1-(3-Formylphenyl)piperazine. jksus.org By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilicity. The LUMO is an electron acceptor, and its properties relate to the molecule's electrophilicity. acs.org
For this compound, the HOMO is typically localized on the electron-rich phenylpiperazine moiety, specifically with significant contributions from the piperazine (B1678402) nitrogen atom not directly attached to the phenyl ring and the π-system of the benzene (B151609) ring. The presence of the electron-donating piperazine group increases the energy of the HOMO, making it more susceptible to electrophilic attack.
Conversely, the LUMO is primarily distributed over the formylphenyl part of the molecule. The electron-withdrawing formyl group (-CHO) significantly lowers the energy of the LUMO and localizes it on the benzaldehyde (B42025) portion, particularly on the carbonyl carbon and the aromatic ring. This indicates that the molecule will most likely accept electrons at this site during a nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Computational studies on similar phenylpiperazine derivatives allow for the estimation of these energy values. acs.org
Table 1: Calculated FMO Properties for this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Energy Gap (ΔE) | 3.87 |
Electrostatic Potential Surface (EPS) Mapping for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. researchgate.netrsc.org The EPS map displays regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles).
In this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the formyl group due to its high electronegativity and lone pairs of electrons. This site is a primary hydrogen bond acceptor. The nitrogen atom of the piperazine ring that is not attached to the phenyl group also exhibits a region of negative potential, making it a potential site for protonation or interaction with electrophiles. rsc.org
Regions of positive potential (typically colored blue) are located around the hydrogen atoms, particularly the formyl hydrogen and the hydrogens on the piperazine ring. The phenyl ring itself presents a complex surface, with a generally negative π-face that can engage in π-π stacking interactions, modified by the electron-withdrawing nature of the formyl group. dtic.mil These EPS maps are crucial for understanding how the molecule might dock into a receptor's active site or interact with other molecules. nih.gov
Reaction Pathway and Transition State Analysis for Derivatization Reactions
Computational methods can model the entire course of a chemical reaction, identifying the low-energy pathways and the structures of high-energy transition states. This is particularly useful for understanding the mechanisms of derivatization reactions involving this compound.
For instance, the formyl group is a versatile handle for various transformations. The reaction mechanism for its reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine via condensation with a primary amine can be computationally modeled. Such studies calculate the activation energies required for each step, helping to predict reaction conditions and potential byproducts.
Similarly, the secondary amine in the piperazine ring is a key site for nucleophilic substitution or addition reactions. mdpi.com Theoretical analysis of its reaction with electrophiles, such as alkyl halides or acyl chlorides, can elucidate the transition state geometry and the energy barriers involved. rsc.orgrsc.org For example, a proposed mechanism for the reductive cyclization to form piperazine rings involves the formation of a diimine intermediate followed by catalytic hydrogenation. mdpi.com These computational insights are invaluable for optimizing synthetic routes to new derivatives. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are not only determined by its constitution but also by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations explore the accessible shapes of this compound and their relative energies. nih.gov
Conformational Preferences of the Piperazine Ring and Phenyl Moiety
The this compound molecule has several key conformational features:
Piperazine Ring Puckering: The six-membered piperazine ring is not planar and predominantly adopts a stable chair conformation to minimize steric and torsional strain. nih.gov However, it can also exist in higher-energy boat and twist-boat conformations. The interconversion between these forms is an important aspect of its dynamics. In substituted piperazines, the chair conformation is generally the most thermodynamically favored. nih.gov
Substituent Orientation: The N-phenyl group can be positioned either axially or equatorially relative to the piperazine ring. The equatorial position is generally favored to reduce steric hindrance.
Table 2: Relative Energies of Key Conformations (Illustrative Data)
| Conformation | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (Equatorial Phenyl) | Lowest energy conformer | 0.00 |
| Chair (Axial Phenyl) | Steric hindrance from axial substituent | ~3-5 |
| Twist-Boat | Intermediate in chair-chair interconversion | ~5-7 |
| Boat | Higher energy conformer | ~6-8 |
Interconversion Barriers and Energy Landscapes
Molecular dynamics (MD) simulations can track the movements of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. nih.gov These simulations, often run for nanoseconds or longer, reveal the pathways and energy barriers for converting from one conformation to another. nih.gov
The primary interconversion for the piperazine ring is the chair-to-chair flip, which proceeds through higher-energy twist-boat intermediates. The energy barrier for this process is influenced by the substituents. Protonation of the second nitrogen atom can raise the activation energy, slowing the interconversion. nih.gov
MD simulations also map the potential energy surface related to the rotation of the phenyl and formyl groups. This creates a free energy landscape that shows the most stable rotational states (energy minima) and the barriers to rotate between them. nih.gov Understanding this landscape is critical, as the specific orientation of the aromatic ring and the reactive formyl group can be a determining factor in biological recognition and chemical reactivity.
Molecular Docking and Binding Site Analysis of this compound-Derived Scaffolds (focused on structural interactions, not biological efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target at the atomic level. These studies are fundamental to rational drug design, providing insights into the structural basis of ligand-receptor interactions.
Research on various phenylpiperazine derivatives has shown that the piperazine ring and the substituted phenyl group are crucial pharmacophoric elements that govern the binding affinity and selectivity towards various receptors. For a hypothetical this compound-derived scaffold, molecular docking simulations would be employed to elucidate its binding mode within the active site of a target protein.
The formyl group at the meta-position of the phenyl ring is of particular interest. As a hydrogen bond acceptor and a polar group, it has the potential to form specific hydrogen bond interactions with amino acid residues such as arginine, lysine, or asparagine within a binding pocket. Furthermore, the aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The piperazine ring, typically in a chair conformation, can participate in hydrophobic and van der Waals interactions. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors.
A hypothetical molecular docking study of a this compound derivative into a kinase binding site, for instance, might reveal the following interactions:
Hydrogen Bonds: The carbonyl oxygen of the formyl group could form a key hydrogen bond with a backbone amide proton of a hinge region residue. One of the piperazine nitrogens might also interact with a nearby serine or threonine residue.
Hydrophobic Interactions: The phenyl ring could be nestled in a hydrophobic pocket lined by residues such as valine, leucine, and isoleucine.
π-π Stacking: The phenyl ring could be oriented parallel to the aromatic side chain of a phenylalanine or tyrosine residue, contributing to binding affinity.
The table below summarizes the types of structural interactions that would be analyzed in a typical molecular docking study of a this compound-derived scaffold.
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in the Protein Binding Site |
| Hydrogen Bonding | Formyl group (oxygen), Piperazine nitrogens | Arginine, Lysine, Asparagine, Glutamine, Serine, Threonine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic | Phenyl ring, Piperazine ring (carbon backbone) | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |
| van der Waals | Entire scaffold | All surrounding residues |
This detailed analysis of structural interactions is crucial for the structure-based design of new derivatives with improved binding characteristics. By understanding how the scaffold fits into the binding site, medicinal chemists can make targeted modifications to enhance interactions and, consequently, affinity for the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Compound Design (focused on chemical descriptors and modeling, not specific biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. These models are built by finding a statistically significant correlation between a set of chemical descriptors and a measured activity. In the context of this compound and its derivatives, QSAR modeling would be a valuable tool for designing new compounds with desired properties without the need for synthesizing and testing every possible analog.
The first step in QSAR modeling is the calculation of a wide range of chemical descriptors for a set of molecules. These descriptors can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, solvent-accessible surface area, and dipole moment.
Physicochemical Descriptors: Related to the physical and chemical properties of the molecule, such as logP (lipophilicity), molar refractivity, and polarizability.
For a series of this compound derivatives, a hypothetical QSAR study would involve generating a diverse set of these descriptors. For instance, modifications to the piperazine ring or substitutions on the phenyl ring would lead to variations in these descriptor values.
Once the descriptors are calculated, a statistical method is used to build the QSAR model. Common modeling methodologies include:
Multiple Linear Regression (MLR): A linear approach to model the relationship between a dependent variable and one or more independent variables.
Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Methods: Non-linear approaches such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture more complex relationships between structure and activity.
A hypothetical QSAR model for a series of this compound derivatives might reveal that a combination of electronic (e.g., partial charges on the formyl oxygen), steric (e.g., molecular volume), and hydrophobic (e.g., logP) descriptors is crucial for a particular property. The resulting QSAR equation would allow for the prediction of the property for new, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis and further testing.
The table below lists some of the key chemical descriptors that would be relevant for a QSAR study of this compound derivatives.
| Descriptor Category | Specific Descriptor Example | Description |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Partial Atomic Charges | The charge distribution on individual atoms. | |
| Steric/Topological | Molecular Weight (MW) | The mass of the molecule. |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The count of functional groups capable of forming hydrogen bonds. |
By employing these computational and theoretical methodologies, researchers can gain significant insights into the structural requirements for the interaction of this compound-derived scaffolds with biological targets and rationally design new compounds with optimized properties.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 1 3 Formylphenyl Piperazine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1-(3-Formylphenyl)piperazine derivatives, offering detailed insights into the molecular framework at the atomic level. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | ~9.9 | ~192 |
| Aromatic CH | ~7.1-7.8 | ~115-152 |
| Piperazine (B1678402) CH₂ (adjacent to N-phenyl) | ~3.2-3.4 | ~48-50 |
| Piperazine CH₂ (adjacent to NH) | ~3.0-3.2 | ~45-47 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. emerypharma.comyoutube.com In the case of this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring and between the geminal and vicinal protons within the piperazine ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). emerypharma.comyoutube.com This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, each aromatic proton signal would show a correlation to its corresponding aromatic carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity of different molecular fragments. emerypharma.comyoutube.com For this compound, HMBC correlations would be expected from the formyl proton to the aromatic carbons, and from the piperazine protons to the aromatic carbons, thus confirming the attachment of the piperazine ring to the formyl-substituted phenyl ring. A summary of expected key HMBC correlations is provided in Table 2.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.netbeilstein-journals.org For derivatives of this compound, NOESY can help determine the preferred orientation of the phenyl ring relative to the piperazine ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
|---|---|---|---|
| COSY | Aromatic Protons ↔ Aromatic Protons | - | Spin systems in the phenyl ring |
| HSQC | Aromatic Protons | Aromatic Carbons | Direct C-H connectivity |
| HMBC | Formyl Proton | Aromatic Carbons (2 and 3 bonds away) | Position of the formyl group |
| HMBC | Piperazine Protons | Aromatic Carbons (2 and 3 bonds away) | Attachment of piperazine to the phenyl ring |
Solid-State NMR Applications for Polymorphs and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs, solvates, and amorphous dispersions. Different solid forms of a drug can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local molecular environment. For derivatives of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be a key technique to identify and differentiate between crystalline polymorphs, which would manifest as different chemical shifts and peak multiplicities due to variations in crystal packing and molecular conformation.
Advanced Pulse Sequences for Specific Structural Features
Modern NMR spectroscopy utilizes a vast array of advanced pulse sequences to extract specific structural information. For the structural elucidation of this compound derivatives, techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be employed to selectively excite a proton and observe all other protons within the same spin system, which is particularly useful for resolving overlapping multiplets in the aromatic region. Furthermore, selective 1D-NOE experiments can provide more precise information about spatial proximities than their 2D counterparts.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry is a cornerstone in the structural elucidation of organic molecules, providing precise mass measurements and invaluable information about their fragmentation patterns.
Exact Mass Determination and Elemental Composition
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically within 5 ppm). mdpi.com This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, the elemental composition can be unambiguously determined, which serves as a fundamental confirmation of the compound's identity. The elemental composition of a related para-substituted isomer, 4-(piperazin-1-yl)benzaldehyde, is known. nih.gov Based on this, the expected exact mass for the protonated molecular ion [M+H]⁺ of this compound (C₁₁H₁₅N₂O⁺) can be calculated.
Table 3: Exact Mass and Elemental Composition Data for Protonated this compound
| Molecular Formula | Calculated Exact Mass of [M+H]⁺ |
|---|---|
| C₁₁H₁₅N₂O⁺ | 191.1184 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to occur primarily at the piperazine ring and the bond connecting it to the phenyl ring. While specific MS/MS data for this compound is not available in the provided search results, a plausible fragmentation pathway can be predicted based on the known fragmentation of other phenylpiperazine derivatives. nih.govresearchgate.net Key fragmentation pathways would likely involve cleavage of the piperazine ring, leading to characteristic neutral losses and charged fragments. The presence of the formyl group can also influence the fragmentation, potentially leading to the loss of CO.
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound
| Predicted m/z | Plausible Fragment Structure/Loss |
|---|---|
| 162.0922 | [M+H - CO]⁺ |
| 134.0868 | Loss of C₃H₅N₂ from piperazine ring |
| 120.0446 | [C₇H₅O]⁺ (formylphenyl cation) |
| 91.0548 | [C₆H₅N]⁺ fragment |
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis and Isomer Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, making it exceptionally useful for distinguishing between isomers and analyzing the conformational landscape of flexible molecules like this compound derivatives. whiterose.ac.uk
In an IM-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a larger, more extended conformation will experience more collisions with the buffer gas and thus travel more slowly than compact, folded conformers. This difference in drift time allows for their separation. The measured drift time can be converted into a rotationally averaged collision cross-section (CCS), a key physical parameter that is characteristic of the ion's three-dimensional shape.
For derivatives of this compound, IM-MS can be applied to:
Differentiate Constitutional Isomers: Isomers such as 1-(2-formylphenyl)piperazine, this compound, and 1-(4-formylphenyl)piperazine, which have identical masses, can be separated based on subtle differences in their CCS values arising from the different substitution patterns on the phenyl ring.
Analyze Conformational Heterogeneity: The piperazine ring can exist in chair, boat, or twist-boat conformations. Furthermore, rotation around the C(phenyl)-N(piperazine) bond can lead to different spatial arrangements of the formylphenyl group relative to the piperazine ring. These distinct conformers can, in principle, be separated and their relative abundances quantified, providing insight into the molecule's flexibility and preferred shapes in the gas phase.
While specific IM-MS studies on this compound are not prevalent in the literature, the principles of the technique allow for the creation of hypothetical scenarios to illustrate its utility.
Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for Phenylpiperazine Isomers
| Compound | Molecular Formula | m/z | Isomer Type | Hypothetical CCS (Ų) |
| 1-(2-Formylphenyl)piperazine | C₁₁H₁₄N₂O | 191.1179 | Constitutional | 145.2 |
| This compound | C₁₁H₁₄N₂O | 191.1179 | Constitutional | 148.5 |
| 1-(4-Formylphenyl)piperazine | C₁₁H₁₄N₂O | 191.1179 | Constitutional | 151.0 |
| This compound | C₁₁H₁₄N₂O | 191.1179 | Conformer (Chair) | 148.5 |
| This compound | C₁₁H₁₄N₂O | 191.1179 | Conformer (Twist-Boat) | 150.1 |
Note: The data in this table is illustrative and intended to demonstrate the conceptual application of IM-MS.
Single Crystal X-ray Diffraction for Absolute Configuration and Detailed Conformational Studies
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's exact conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. jst.go.jp
For derivatives of this compound, SC-XRD analysis can yield critical information:
Conformation: The analysis confirms the preferred conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the 3-formylphenyl substituent. iucr.orgresearchgate.net
Intermolecular Interactions: It elucidates how molecules pack in the solid state, revealing hydrogen bonding networks that may involve the piperazine N-H group, the formyl oxygen, and solvent molecules, if present. iucr.org These interactions are crucial for understanding the physical properties of the solid material.
Absolute Configuration: For chiral derivatives of this compound, SC-XRD using anomalous dispersion is the gold standard for determining the absolute configuration (R or S) of stereocenters without ambiguity.
Research on related phenylpiperazine structures provides a template for the type of data that can be obtained. For example, studies on salts of 1-phenylpiperazine (B188723) have detailed the crystal packing, which is often dominated by a combination of N-H···O and C-H···O hydrogen bonds, leading to complex three-dimensional networks. iucr.org
Table 2: Representative Crystallographic Data for a Phenylpiperazine Derivative (Based on data for 4-Phenyl-piperazine-1-sulfonamide) jst.go.jp
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 24.1829 |
| b (Å) | 9.5485 |
| c (Å) | 9.7885 |
| β (°) | 92.2337 |
| Volume (ų) | 2258.55 |
| Z (molecules/unit cell) | 8 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for identifying functional groups and probing molecular structure. These techniques measure the vibrational frequencies of chemical bonds within a molecule, which are sensitive to the local chemical environment. mdpi.com
For this compound and its derivatives, FT-IR and Raman spectra provide a characteristic fingerprint. nih.gov
Functional Group Identification: Key functional groups exhibit distinct vibrational bands. The formyl group (CHO) is identified by a strong C=O stretching vibration, typically in the range of 1680-1700 cm⁻¹. The piperazine moiety is characterized by N-H stretching (around 3300-3500 cm⁻¹ for secondary amines), and C-H stretching of the aliphatic ring protons (2800-3000 cm⁻¹). dergipark.org.tr The aromatic ring shows characteristic C=C stretching bands (1450-1600 cm⁻¹) and C-H stretching vibrations (above 3000 cm⁻¹). semanticscholar.org
Hydrogen Bonding Analysis: The position and shape of the N-H and C=O stretching bands are highly sensitive to hydrogen bonding. youtube.com In the solid state or in concentrated solutions, the formation of intermolecular N-H···O=C hydrogen bonds would cause a shift of both the N-H and C=O stretching frequencies to lower wavenumbers (a red shift) and a broadening of the bands. rsc.org This provides direct evidence for the presence and relative strength of such interactions.
A study on the closely related 1-formylpiperazine (B147443) confirmed through DFT calculations and experimental spectra that multiple conformers can exist, and their vibrational frequencies can be reliably assigned. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Piperazine N-H | 3300 - 3500 |
| Aromatic C-H Stretch | Phenyl C-H | 3000 - 3100 |
| Aliphatic C-H Stretch | Piperazine C-H | 2800 - 3000 |
| C=O Stretch | Formyl C=O | 1680 - 1700 |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |
| C-N Stretch | Phenyl-N, Piperazine C-N | 1200 - 1350 |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Stereochemical Assignments of Chiral Derivatives
While this compound itself is achiral, its derivatives can be made chiral by introducing stereocenters, for example, by substitution on the piperazine ring. For these chiral molecules, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning their absolute stereochemistry. documentsdelivered.com
These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. As the wavelength approaches an electronic absorption band of a chromophore (like the formylphenyl group), the rotation changes dramatically, a phenomenon known as the Cotton effect. libretexts.org A positive Cotton effect (rotation first increases then decreases) or a negative one (rotation first decreases then increases) can be empirically correlated with the absolute configuration of the stereocenter near the chromophore.
Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these CD bands are directly related to the three-dimensional arrangement of atoms, providing a powerful tool for stereochemical assignment. nih.gov
For a chiral derivative of this compound, the electronic transitions of the aromatic aldehyde chromophore would give rise to characteristic signals in the CD and ORD spectra. Theoretical calculations can be used to predict the CD spectrum for a given enantiomer (e.g., the R-isomer), and comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. mdpi.com
Applications of 1 3 Formylphenyl Piperazine in the Design and Synthesis of Complex Molecular Scaffolds
Role as a Privileged Scaffold Precursor in Chemical Biology Tool Development
The piperazine (B1678402) ring is widely regarded in medicinal chemistry as a "privileged scaffold". mdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable in drug design. mdpi.com The utility of the piperazine moiety stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nature, which can be crucial for target engagement and pharmacokinetic profiles. mdpi.com
1-(3-Formylphenyl)piperazine functions as an exemplary precursor for the development of these privileged structures. The compound itself is not the final scaffold but rather a key intermediate from which a multitude of derivatives can be synthesized. The presence of the formyl group on the phenyl ring offers a reactive site for introducing molecular diversity. Through reactions such as reductive amination, Wittig reactions, and condensations, chemists can attach various functional groups and build larger, more complex molecules around the core phenylpiperazine structure. This strategic positioning of a reactive handle on a known privileged core makes this compound a powerful tool for generating novel compounds for screening and development as chemical biology probes and potential therapeutics.
Table 1: Key Features of this compound as a Privileged Scaffold Precursor
| Feature | Description | Implication in Synthesis |
| Phenylpiperazine Core | A recognized privileged scaffold in medicinal chemistry. | Provides a proven structural foundation with favorable ADME properties. |
| Formyl (Aldehyde) Group | A versatile and reactive functional group. | Enables a wide range of chemical modifications (e.g., reductive amination, aldol (B89426) condensation, Wittig reaction). |
| Synthetic Accessibility | Readily prepared through established synthetic routes. | Allows for reliable and scalable production for further chemical elaboration. |
| Structural Rigidity & Flexibility | Combines the rigid phenyl ring with the conformationally flexible piperazine ring. | Offers a balance that can be exploited for optimal binding to diverse biological targets. |
Combinatorial Library Synthesis Utilizing this compound as a Core
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for high-throughput screening. mdpi.com this compound is an ideal core building block for such synthetic endeavors due to the robust and high-yielding nature of aldehyde chemistry.
The primary reaction utilized in this context is reductive amination. By reacting this compound with a diverse collection of primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), a library of N-substituted derivatives can be efficiently synthesized. researchgate.net This "one-pot" procedure is amenable to parallel synthesis formats, allowing for the creation of hundreds or thousands of distinct compounds in a short period.
Furthermore, the secondary amine of the piperazine ring can also be functionalized, providing a second point of diversification. This dual reactivity allows for the construction of highly complex and three-dimensional molecular libraries from a single, readily accessible core molecule. The resulting libraries, centered on the this compound scaffold, can be screened against various biological targets to identify novel hit compounds.
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging this compound Derivatives as Fragments
Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments, for weak binding to a biological target. iupac.orgnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. Arylpiperazine derivatives are frequently employed as fragments due to their favorable properties.
This compound itself, or its simple derivatives, fits the criteria for a typical fragment, often adhering to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3). Its molecular weight is approximately 190.22 g/mol . A closely related analog, 1-[3-(trifluoromethyl)phenyl]piperazine, has been identified as a fragment hit with micromolar affinity for the β1-adrenergic receptor, highlighting the utility of the 3-substituted phenylpiperazine scaffold in FBDD. researchgate.net
The formyl group on this compound provides a synthetically accessible vector for fragment elaboration. mdpi.com Once this fragment is identified and its binding mode is characterized (e.g., by X-ray crystallography), the aldehyde can be chemically modified to introduce new functional groups that extend into adjacent pockets of the target protein, thereby systematically improving binding affinity and potency.
Table 2: Comparison of this compound Analogues in FBDD
| Compound | Target | Binding Affinity (KD) | Ligand Efficiency (LE) | Reference |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | β1-Adrenergic Receptor | 16 µM | 0.41 | researchgate.net |
| 2-(Piperazin-1-yl)quinoline | β1-Adrenergic Receptor | 5.6 µM | 0.48 | researchgate.net |
Synthesis of Complex Macrocyclic and Polycyclic Structures
The dual functionality of this compound—the reactive aldehyde and the nucleophilic secondary amine—makes it a valuable component in the synthesis of complex cyclic structures.
Macrocycles: Macrocyclic compounds are of great interest in drug discovery due to their ability to address challenging targets like protein-protein interactions. nih.govchim.it The formyl group of this compound can be used in cyclization reactions. For instance, it can undergo a condensation reaction with a molecule containing two nucleophilic groups (e.g., a diamine) to form a large ring structure. The piperazine nitrogen can also be pre-functionalized with a chain containing another reactive group, setting the stage for an intramolecular cyclization that incorporates the phenylpiperazine unit into the macrocyclic backbone.
Polycyclic Structures: The aldehyde functionality is a key precursor for constructing fused ring systems. Intramolecular cyclization reactions, such as the Pictet-Spengler or Friedel-Crafts reactions, can be designed to build new rings onto the existing phenyl group. For example, if the piperazine nitrogen is functionalized with an appropriate activating group, an intramolecular reaction with the formyl group can lead to the formation of novel, rigid polycyclic scaffolds. These complex, three-dimensional structures are often sought after in drug design to achieve high target specificity and potency.
Integration into Peptidomimetic and Oligosaccharide Analogues
Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. uni-konstanz.de The piperazine scaffold is often used to replace labile amide bonds in a peptide backbone. uni-konstanz.de this compound can be readily incorporated into such structures. The formyl group can be reductively aminated with the N-terminal amine of a peptide or a single amino acid. Subsequently, the secondary amine of the piperazine ring can be coupled to the C-terminus of another peptide fragment, effectively inserting the phenylpiperazine unit as a rigid, non-peptidic linker within the sequence.
Oligosaccharide Analogues: Oligosaccharides play critical roles in biological recognition processes, but their therapeutic use is often hampered by poor pharmacokinetic properties. Oligosaccharide analogues or mimetics aim to replicate the biological function of natural sugars with improved drug-like characteristics. iupac.org Reductive amination is a standard method for conjugating molecules to the reducing end of a carbohydrate, where an open-chain aldehyde form exists in equilibrium with the cyclic hemiacetal. researchgate.netnih.gov The secondary amine of this compound can be reacted with the aldehyde of a sugar under reductive conditions to form a stable amine linkage, creating a glycomimetic. nih.gov This conjugation strategy allows the phenylpiperazine moiety to be appended to a carbohydrate, potentially enhancing its interaction with biological targets or improving its cellular uptake and stability.
Future Perspectives and Emerging Research Avenues
Development of Novel and Environmentally Benign Synthetic Routes
The pursuit of green chemistry principles is reshaping synthetic organic chemistry, and the production of 1-(3-Formylphenyl)piperazine and its analogs is no exception. Future research will likely focus on developing synthetic pathways that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Key areas of development include:
Aqueous Media Synthesis: Moving away from volatile organic solvents is a primary goal of green chemistry. Research into performing N-arylation and other key bond-forming reactions in water is a promising avenue. The use of natural surfactant-type catalysts, such as those derived from Acacia concinna pods, has been shown to facilitate reactions like hydrazone formation in aqueous media, a principle that could be adapted for derivatizing the formyl group of the target molecule. pnu.ac.irpnu.ac.ir
Catalytic Innovations: The development of novel catalytic systems can lead to more benign synthetic routes. For instance, recent methods for building the piperazine (B1678402) ring itself involve stereoselective catalytic reductive cyclization, which can offer a more efficient and atom-economical alternative to traditional multi-step syntheses. nih.govmdpi.com For the N-aryl bond formation, exploring catalysts that work under milder conditions or in greener solvents like diethylene glycol monomethyl ether can improve the environmental profile of the synthesis. researchgate.netresearchgate.net
Alternative Solvents and Reagents: The evaluation and adoption of greener solvents are critical. Solvents are a major contributor to the environmental impact of chemical processes. Research into replacing traditional solvents with more sustainable alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), for the synthesis of arylpiperazines is an active area of investigation. unibo.it
| Strategy | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| Aqueous Synthesis | Utilizing water as the reaction solvent, often with the aid of surfactants or phase-transfer catalysts. | Condensation reactions at the formyl group; N-arylation with water-tolerant catalysts. | pnu.ac.irpnu.ac.ir |
| Catalytic Reductive Cyclization | Constructing the piperazine ring from acyclic precursors using catalytic hydrogenation. | A more atom-economical route to the core piperazine structure of the molecule. | nih.govmdpi.com |
| Greener Solvents | Replacing hazardous solvents (e.g., DMF, CH2Cl2) with bio-based or less toxic alternatives (e.g., 2-MeTHF). | Application across all synthetic and purification steps to reduce environmental impact. | unibo.it |
Exploration of Bioorthogonal Chemistry Applications for Derivatization
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The unique structure of this compound, specifically its aromatic aldehyde (formyl) group, makes it an ideal candidate for bioorthogonal ligation. This opens up possibilities for its use in chemical biology for labeling and tracking biomolecules.
The primary bioorthogonal reaction applicable to the parent compound is:
Oxime and Hydrazone Ligation: The aldehyde group can react with aminooxy or hydrazine-functionalized molecules to form stable oxime or hydrazone linkages. acs.org This reaction is highly selective and has been widely used in biological contexts. acs.org By treating this compound as a "chemical reporter," it could be used to label biomolecules that have been metabolically or genetically engineered to contain a hydrazine (B178648) or aminooxy group.
Future research could also involve creating derivatives of this compound to participate in other, faster bioorthogonal reactions. The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is noted for its exceptionally rapid kinetics. escholarship.orgnih.govfrontiersin.org Derivatives of the target molecule could be synthesized to incorporate strained dienophiles, enabling their rapid and specific conjugation to tetrazine-labeled probes. nih.gov
| Reaction Type | Reactive Groups on Target Molecule | Cognate Partner | Key Advantage | Reference |
|---|---|---|---|---|
| Oxime/Hydrazone Ligation | Formyl (Aldehyde) | Aminooxy / Hydrazine | Directly applicable to the parent compound; highly selective. | wikipedia.orgacs.org |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Strained Alkene/Alkyne (requires derivatization) | Tetrazine | Extremely fast reaction kinetics, suitable for in vivo applications. | escholarship.orgnih.govfrontiersin.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (requires derivatization) | Azide | Widely used "click chemistry"; avoids cytotoxic copper catalysts. | wikipedia.orgnih.gov |
Advanced Catalyst Development for Highly Selective Functionalization
While the nitrogen atoms of the piperazine ring are common sites for modification, functionalization of the carbon atoms (C-H functionalization) offers a powerful route to novel analogs with unique three-dimensional structures. researchgate.net This is a challenging area, as methods successful for other heterocycles often fail with piperazines due to the influence of the second nitrogen atom. encyclopedia.pub Emerging catalytic methods are poised to overcome these hurdles.
Future research avenues include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating sp³ C-H bonds under mild conditions. beilstein-journals.org Using organic photocatalysts like acridinium (B8443388) salts or iridium-based complexes, it is possible to selectively functionalize the C-H bond adjacent (alpha) to a nitrogen atom. researchgate.netmdpi.com For this compound, this could enable the site-selective introduction of alkyl or aryl groups onto the piperazine ring, creating derivatives that are difficult to access through traditional means. mdpi.combohrium.com The electronic difference between the N-aryl and N-H nitrogens could be exploited to direct this functionalization to a specific position. researchgate.net
Transition-Metal-Catalyzed C-H Functionalization: While less developed for piperazines compared to other amines, transition-metal catalysis remains a promising area. beilstein-journals.orgnih.gov The development of new catalysts and directing groups could enable regioselective arylation, alkenylation, or alkynylation of the piperazine backbone.
Asymmetric Lithiation: For chiral derivatives, methods involving direct α-C–H lithiation using a chiral ligand followed by trapping with an electrophile could provide enantiomerically enriched α-substituted piperazines. beilstein-journals.orgmdpi.com
Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Reaction Prediction and Synthesis Planning
Artificial intelligence is revolutionizing how chemical synthesis is planned and executed. For a molecule like this compound, AI and ML can accelerate the discovery of both improved synthetic routes and novel, functional derivatives.
AI-Driven Retrosynthesis: Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. chemcopilot.comnih.gov AI platforms, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes for this compound. researchgate.net These tools can identify non-intuitive disconnections, potentially leading to shorter, higher-yielding, or more cost-effective syntheses compared to traditional human-designed routes. chemcopilot.com
Reaction Outcome Prediction: Machine learning models can accurately predict the outcomes of chemical reactions, including yields and selectivity. pharmaceutical-technology.commit.eduarxiv.org By inputting potential reactants, catalysts, and solvents, these models can forecast the most successful conditions for a given transformation. researchgate.net This could be applied to optimize the synthesis of the target molecule or to predict the success of a planned functionalization reaction, thereby minimizing failed experiments and conserving resources. pharmaceutical-technology.com
De Novo Design: AI can also be used to design new derivatives. By defining a desired property profile (e.g., binding affinity to a specific biological target), generative models can propose novel structures based on the this compound scaffold that are predicted to have high activity and synthetic feasibility.
| AI/ML Application | Description | Potential Benefit | Reference |
|---|---|---|---|
| Retrosynthesis Planning | Algorithms suggest synthetic pathways by deconstructing the target molecule. | Discovery of novel, more efficient, or greener synthetic routes. | chemcopilot.comnih.gov |
| Reaction Outcome Prediction | ML models predict the yield or major product of a reaction under specific conditions. | Accelerated reaction optimization and reduced experimental waste. | pharmaceutical-technology.comarxiv.orgresearchgate.net |
| New Molecule Generation | Generative models design new molecules with desired properties based on a starting scaffold. | Rapid identification of new derivatives with high potential for specific applications. | researchgate.net |
High-Throughput Synthesis and Chemical Screening Methodologies for Library Generation
To explore the chemical space around this compound, particularly for drug discovery, it is essential to synthesize and test a large number of related compounds. High-throughput and parallel synthesis techniques are designed for this purpose, enabling the rapid creation of a "library" of derivatives. mdpi.com
Parallel Synthesis: This approach involves performing many discrete reactions simultaneously, often in multiwell plates. researchgate.net The this compound core can be used as a scaffold. A diverse set of reactants could be added to each well to modify either the piperazine nitrogen (e.g., through acylation or reductive amination) or the formyl group (e.g., through condensation with various amines or hydrazines). This allows for the creation of hundreds of distinct compounds in a short time. uniroma1.itnih.gov
Solid-Phase Synthesis: In this technique, the scaffold molecule is attached to a solid support (like a resin bead). Reagents are flowed over the support to perform chemical modifications, with excess reagents and byproducts easily washed away. This method is highly efficient for library synthesis. mdpi.com For example, the piperazine nitrogen could be attached to a resin, followed by reaction at the formyl group, and finally cleavage from the support to yield the purified product.
Library Design: The selection of building blocks for the library is crucial. Computational methods can be used to select a diverse yet representative set of reactants to maximize the structural and functional diversity of the resulting library, increasing the chances of identifying a compound with desired activity (a "hit").
The combination of parallel synthesis and high-throughput screening allows for the rapid exploration of structure-activity relationships (SAR), guiding the development of compounds with optimized properties for applications in medicinal chemistry and materials science. mdpi.com
Q & A
Q. Example Table: Raman Parameters for Isomer Differentiation
| Parameter | Optimal Value |
|---|---|
| Laser Power | 20 mW |
| Scans | 128–256 |
| Spectral Range | 500–1800 cm⁻¹ |
| PCA Components | PC2–PC4 |
Basic: What purification challenges arise during this compound synthesis, and how are they mitigated?
Answer:
Common challenges include:
- Byproduct formation : Unreacted intermediates (e.g., azide derivatives) or dimerization byproducts.
- Polarity issues : The formyl group increases polarity, complicating silica-based chromatography.
Q. Solutions :
- Gradient elution : Use ethyl acetate:hexane (1:8 to 1:4) to resolve polar impurities.
- Recrystallization : Ethanol/water mixtures to isolate pure crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile:H₂O (0.1% TFA) for final purity validation .
Advanced: Which computational strategies predict the dopamine receptor binding affinity of this compound analogs?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with D2/D3 receptors. Key residues (e.g., Asp110³·³²) form hydrogen bonds with the piperazine nitrogen.
- QSAR models : Use Hammett constants (σ) of substituents to correlate electron-withdrawing effects (e.g., -CHO) with binding energy (ΔG ~ -9.5 kcal/mol).
- MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
Basic: How do substituent positions on the phenyl ring influence the logP and solubility of piperazine derivatives?
Answer:
Q. Example Table: Substituent Effects
| Substituent | logP | Solubility (mg/mL) |
|---|---|---|
| -CHO (3-) | 1.2 | 15 |
| -Br (3-) | 2.1 | 4.5 |
| -CF₃ (3-) | 2.4 | 3.2 |
Advanced: What quality control protocols ensure batch-to-batch consistency in this compound production?
Answer:
- In-process controls : Real-time FTIR to monitor intermediate formation (e.g., azide intermediates at 2100 cm⁻¹).
- HPLC-DAD : Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm); mobile phase: 60:40 acetonitrile:water; retention time: 8.2 ± 0.3 min .
- Stability testing : Accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the formyl group .
Basic: Which spectroscopic techniques differentiate this compound from its 2- and 4-formyl isomers?
Answer:
- ¹H NMR : 3-formyl shows a singlet at δ 9.85 ppm (vs. δ 9.92 ppm for 4-formyl due to deshielding).
- ¹³C NMR : Piperazine carbons resonate at δ 45–50 ppm, while formyl carbons appear at δ 192–195 ppm.
- Raman : Distinct C=O stretches at 1680 cm⁻¹ (3-formyl) vs. 1705 cm⁻¹ (4-formyl) .
Advanced: How are in vitro cytotoxicity assays optimized for this compound derivatives?
Answer:
- Cell lines : Use HEK-293 (non-cancerous) and MCF-7 (cancerous) cells for selectivity assessment.
- Dose-response : 10–100 µM range, 48-hour exposure, with IC₅₀ calculation via GraphPad Prism.
- Interference mitigation : Pre-purify compounds via preparative HPLC to remove Cu catalyst residues (>99.5% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
